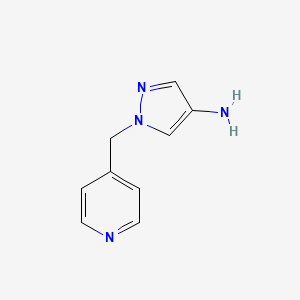

1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIHPWPQPCVINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

A Note to the Researcher: The specific mechanism of action for 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is not extensively documented in publicly available scientific literature. This guide, therefore, serves as a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals. By deconstructing the molecule into its core chemical scaffolds—a pyrazole ring and a pyridine moiety—we can infer plausible mechanisms of action based on the well-established biological activities of structurally related compounds. This document provides a roadmap for the systematic investigation of this molecule's therapeutic potential.

Part 1: Structural Scaffolds and Therapeutic Potential

This compound is a small molecule featuring a pyrazole ring substituted at the 1-position with a pyridin-4-ylmethyl group and at the 4-position with an amine group. The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide array of biological activities.[1][2][3] The pyridine ring is also a common feature in pharmacologically active compounds, often contributing to target binding and favorable pharmacokinetic properties.

The combination of these two moieties suggests that this compound could exhibit a range of biological effects. The pyrazole core is associated with activities such as anti-inflammatory, antimicrobial, anticancer, and neurological effects.[4][5][6] The pyridinyl group can influence solubility, cell permeability, and interactions with biological targets.

Part 2: Hypothesized Mechanisms of Action Based on the Pyrazole Scaffold

The broad therapeutic potential of pyrazole-containing compounds stems from their ability to interact with a variety of biological targets. Below, we explore several plausible mechanisms of action for this compound, grounded in the established pharmacology of the pyrazole scaffold.

Inhibition of Protein Kinases

A significant number of pyrazole derivatives have been developed as protein kinase inhibitors.[7] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole ring can act as a bioisostere for other aromatic systems, forming key interactions within the ATP-binding pocket of kinases.

-

Potential Kinase Targets: Based on existing research into pyrazole-based inhibitors, potential kinase targets for this compound could include:

-

Fms-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[8]

-

Rearranged during Transfection (RET) Kinase: RET is a proto-oncogene, and its inhibitors are used in the treatment of certain types of cancer.[9]

-

Casein Kinase 1δ/ε (CK1δ/ε): These kinases are implicated in neurodegenerative diseases and cancer.[7]

-

Cyclooxygenase (COX) Enzymes: While not kinases, COX-1 and COX-2 are key enzymes in the inflammatory pathway and are targeted by several pyrazole-containing anti-inflammatory drugs.[5]

-

A proposed, generalized signaling pathway for kinase inhibition is depicted below:

Caption: Hypothesized Kinase Inhibition Pathway.

Modulation of Inflammatory Pathways

The pyrazole scaffold is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

-

Potential for Anti-inflammatory Activity: this compound could potentially inhibit COX-1 and/or COX-2, leading to a reduction in inflammation. Additionally, some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5]

Interactions with Other Biological Targets

The versatility of the pyrazole ring allows it to interact with a diverse range of other biological targets, suggesting additional potential mechanisms of action:

-

Antimicrobial Activity: Many pyrazole derivatives exhibit antibacterial and antifungal properties.[1][10] The mechanism can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

-

Anticancer Activity beyond Kinase Inhibition: Some pyrazole-containing compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[11]

-

Antioxidant Activity: Certain pyrazole derivatives have demonstrated the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress.[12]

Part 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-step experimental approach is recommended.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Convergence of Pyrazole and Pyridine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This technical guide delves into the biological potential of a novel chemical entity, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine . This molecule represents a thoughtful amalgamation of two pharmacologically significant heterocycles: the pyrazole and the pyridine ring systems. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Concurrently, the pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals, contributing to favorable pharmacokinetic profiles and target engagement.

The absence of extensive published data on this specific molecule necessitates a predictive and inferential approach, grounded in the established biological activities of its constituent fragments. This guide will, therefore, extrapolate the potential therapeutic applications of this compound based on the rich pharmacology of 4-aminopyrazole and N-(pyridin-4-ylmethyl)pyrazole analogs. We will explore its plausible synthesis, potential molecular targets, and the requisite experimental workflows for its comprehensive biological characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing hybrid molecule.

Rationale for Investigation: Potential Biological Activities

The chemical architecture of this compound suggests a high probability of interaction with several key biological targets implicated in a range of pathologies. The 4-aminopyrazole core, in particular, is a recognized scaffold for the development of potent kinase inhibitors.[2]

Kinase Inhibition: A Primary Therapeutic Hypothesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[3] The 4-aminopyrazole moiety has been successfully employed in the design of inhibitors for several important kinase families.

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical mediator of immune responses and cell growth.[4] Aberrant JAK signaling is implicated in autoimmune diseases and various cancers.[5][6] Several 4-aminopyrazole derivatives have demonstrated potent inhibitory activity against JAKs, particularly JAK2 and JAK3.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies.[7] The pyrazole scaffold has been incorporated into numerous VEGFR-2 inhibitors, highlighting its utility in targeting this critical pathway in tumor progression.[7][8]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling cascade is a central regulator of inflammatory responses.[9][10] Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases. Pyrazole-based compounds have been reported as potent p38 MAPK inhibitors.[11][12]

Anti-inflammatory and Anticancer Potential

Given the potential for kinase inhibition, it is plausible that this compound will exhibit significant anti-inflammatory and anticancer activities. By modulating the activity of key kinases in inflammatory and oncogenic signaling pathways, this compound could offer a dual therapeutic benefit.

Synthesis and Characterization

A plausible synthetic route to this compound involves a two-step sequence starting from 4-nitro-1H-pyrazole.

Proposed Synthetic Pathway

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Kinase Inhibitor Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole-Pyridine Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for potent and selective kinase inhibitors.[3] When combined with a pyridine moiety, as in the case of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, the resulting scaffold presents a compelling starting point for the development of novel kinase inhibitors. This guide provides a comprehensive overview of the methodologies used to characterize the kinase inhibitor profile of such a compound, using this compound as a representative example. While specific data for this exact molecule is not publicly available, this document will outline a plausible kinase inhibitor profile based on the known activities of structurally related pyrazole and pyridine-containing compounds.[4][5][6][7]

Deconstructing the Molecule: A Rationale for Kinase Targeting

The structure of this compound suggests a high likelihood of interaction with the ATP-binding pocket of various kinases. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The pyridinylmethyl group can extend into the solvent-exposed region or a hydrophobic pocket, contributing to both potency and selectivity. The 4-amino group on the pyrazole ring provides an additional point for hydrogen bonding interactions. Based on the documented activity of similar pyrazolopyridine and related heterocyclic compounds, potential kinase targets for this molecule could include members of the MAPK pathway such as ERK, or other kinases implicated in cancer and inflammatory diseases like TBK1, FLT3, or CDKs.[4][5][6]

Workflow for Kinase Inhibitor Profiling

A systematic approach is essential to fully characterize the kinase inhibitor profile of a novel compound. The following workflow outlines the key experimental stages, from initial screening to in-depth cellular characterization.

Hypothetical Kinase Inhibitor Profile of this compound

Based on the analysis of structurally related compounds, a plausible kinase inhibitor profile for this compound would likely show activity against kinases involved in cell signaling pathways frequently dysregulated in cancer. For the purpose of this technical guide, we will hypothesize that this compound is a potent inhibitor of TANK-binding kinase 1 (TBK1), a noncanonical IKK family member involved in innate immunity and oncogenesis.[4]

Quantitative Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound against a panel of selected kinases, with a known non-selective inhibitor, Staurosporine, as a positive control.[8]

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |

| TBK1 | 15 | 7.1 |

| IKKε | 150 | 160 |

| ERK1 | >10,000 | 25 |

| JNK1 | >10,000 | 18 |

| FLT3 | 5,000 | 12 |

| CDK4 | >10,000 | 30 |

This data is representative and for illustrative purposes only.

Detailed Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of an inhibitor against a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[8][9]

Materials:

-

Kinase of interest (e.g., recombinant human TBK1)

-

Kinase substrate peptide (specific for the kinase)

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo™)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

-

Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a substrate/ATP mixture to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Detection:

-

Add 10 µL of the ATP detection reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Phosphorylation Assay (ELISA-based)

This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.[1][10]

Materials:

-

Cell line expressing the target kinase (e.g., THP-1 cells for TBK1)

-

This compound

-

Stimulant for the signaling pathway (e.g., LPS for TLR4/TBK1 pathway)

-

Cell lysis buffer

-

ELISA-based assay kit with a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

-

96-well microplate

-

Plate reader capable of measuring absorbance or fluorescence.

Protocol:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

-

Pathway Stimulation:

-

Stimulate the cells with the appropriate agonist for a predetermined amount of time to activate the target kinase.

-

-

Cell Lysis:

-

Wash the cells with cold PBS and then add cell lysis buffer to each well.

-

Incubate on ice to ensure complete lysis.

-

-

ELISA Procedure:

-

Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody.

-

Incubate to allow the substrate protein to bind.

-

Wash the plate to remove unbound proteins.

-

Add the phospho-specific detection antibody and incubate.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme substrate to generate a colorimetric or fluorescent signal.

-

-

Data Analysis:

-

Measure the signal using a plate reader.

-

Normalize the signal for the phosphorylated substrate to the total amount of substrate.

-

Determine the IC50 of the inhibitor in the cellular context.

-

Mechanism of Action: Targeting the TBK1 Signaling Pathway

TBK1 is a key kinase in the signaling pathways downstream of pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the production of type I interferons.[4] Inhibition of TBK1 by this compound would be expected to block the phosphorylation of downstream substrates like IRF3, thereby preventing its dimerization, nuclear translocation, and subsequent activation of interferon-stimulated genes.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the kinase inhibitor profile of this compound. By employing a combination of biochemical and cell-based assays, a detailed understanding of the compound's potency, selectivity, and mechanism of action can be achieved. The hypothetical profile presented here, centered on the inhibition of TBK1, serves as an illustrative example of the insights that can be gained through such a systematic investigation. Further studies would be required to confirm the actual kinase targets of this compound and to evaluate its therapeutic potential in relevant disease models. The versatility of the pyrazole-pyridine scaffold suggests that derivatives of this compound could be optimized to target a wide range of kinases, highlighting the continued importance of this chemical class in modern drug discovery.

References

- Cell-based test for kinase inhibitors - INiTS. (2020-11-26).

- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs.

- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).

- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01).

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.

- Application Notes and Protocols for Kinase Activity Assays - Benchchem.

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).

- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).

- Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed. (2016-07-14).

- Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed. (2022-02-11).

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - OUCI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Structure-Activity Relationship of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine: A Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine scaffold represents a synthetically tractable and promising core for the development of novel therapeutics, particularly in the realm of protein kinase inhibition. This guide provides a comprehensive technical framework for initiating and advancing a drug discovery program based on this scaffold. While direct, published structure-activity relationship (SAR) data for this specific molecule is nascent, this document leverages extensive data from structurally related pyrazole-based inhibitors to establish a robust, field-proven strategy for SAR exploration. We will dissect the core scaffold into its key pharmacophoric components, hypothesize its likely mechanism of action based on established kinase binding modes, and propose a detailed roadmap for systematic chemical modification. Furthermore, this guide includes validated, step-by-step protocols for the synthesis of the core scaffold and for its evaluation in a representative biochemical kinase assay, providing a self-contained starting point for research and development.

Introduction: The Pyrazole-Pyridine Motif in Modern Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and synthetic versatility make it an ideal anchor for designing targeted therapeutics. When coupled with a pyridine ring, the resulting motif is frequently employed in the design of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2][3][4]

The specific scaffold, this compound, combines three critical structural features:

-

A Pyrazol-4-amine Core: This element is a bioisostere of other well-known "hinge-binding" motifs, such as the aminopyrimidine. The exocyclic amine at the C4 position is ideally positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II ATP-competitive inhibitors.

-

A Pyridin-4-ylmethyl Group: The pyridine ring often extends towards the solvent-exposed region of the ATP-binding pocket, offering a versatile vector for modification to enhance potency and tune physicochemical properties. The methylene linker provides crucial conformational flexibility, allowing the pyridine to adopt an optimal binding orientation.

-

Strategic Nitrogen Placement: The nitrogen atoms in both the pyrazole and pyridine rings act as hydrogen bond acceptors, further anchoring the molecule within the target's active site.

This guide serves as a Senior Application Scientist's perspective on initiating a discovery program around this promising, yet underexplored, scaffold. It outlines the causal logic behind experimental design, from chemical synthesis to biological evaluation, to empower researchers to efficiently unlock its therapeutic potential.

The Core Scaffold: Analysis and Hypothesized Biological Target

The logical starting point for any SAR campaign is to hypothesize a primary biological target class. Based on overwhelming precedent from compounds containing similar pyrazole-amine motifs, the most probable targets for this compound are protein kinases . Scaffolds such as pyrazolo[4,3-c]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazol-4-yl ureas have shown potent activity against a wide array of kinases, including ERK, BTK, IRAK4, and Aurora kinases.[2][5][6]

The foundational hypothesis is that the pyrazol-4-amine core will function as a hinge-binder. A generic binding mode is depicted below.

Caption: Hypothesized binding mode in a generic kinase ATP pocket.

This model proposes two key hydrogen bonds between the pyrazol-4-amine group and the kinase hinge. The pyridine ring projects towards the solvent-exposed region, providing a clear vector for optimization.

A Proposed Strategy for Structure-Activity Relationship (SAR) Exploration

The following is a systematic, causality-driven approach to exploring the SAR of the this compound scaffold. The logic is to probe specific regions of the ATP binding site by making discrete, well-reasoned modifications to the molecule.

Modifications of the Pyridine Ring

The pyridine ring is the most logical starting point for modification as it likely interacts with less-conserved regions of the ATP pocket, offering opportunities for improving both potency and selectivity.

| Modification Site | Proposed R-Group | Rationale & Causality | Precedent / Related Study |

| Pyridine C2/C6 | -CH₃, -Cl, -F | Probes for small lipophilic pockets adjacent to the main hydrophilic channel. Steric bulk here may be detrimental, so small groups are prioritized. | Introduction of methyl on a pyridine improved ERK inhibition.[2] |

| Pyridine C3/C5 | -OCH₃, -F, -CN | Introduction of polar functionality to engage with solvent or form new hydrogen bonds with residues lining the pocket. | Introduction of F atoms improved BTK kinase inhibitory activity. |

| Pyridine C3/C5 | -morpholine, -piperazine | Explores larger solvent-exposed channels to significantly boost solubility and potentially engage additional residues. | Morpholine groups are common additions to improve properties.[6] |

Modifications of the Methylene Linker

The linker dictates the relative orientation of the pyrazole and pyridine rings. Its nature is critical for optimal binding.

| Modification | Rationale & Causality | Precedent / Related Study |

| Removal (Direct Linkage) | Creates a rigid analog to test the energetic penalty of conformational restriction. May increase potency if the bound conformation is planar. | Many kinase inhibitors feature a direct biaryl linkage. |

| Replacement (-O-, -NH-) | Introduces a hydrogen bond donor/acceptor at the linker position, which could interact with water or nearby residues. | Ether and amine linkers are common isosteres for methylene. |

| Homologation (-(CH₂)₂-) | Increases the distance and flexibility between the two rings. This is often detrimental but can be beneficial if a deeper pocket needs to be accessed. | Linker length is a critical parameter in SAR studies.[7][8] |

Modifications of the Pyrazole Ring

Substitutions on the pyrazole ring, other than the hinge-binding amine, can be used to occupy adjacent pockets.

| Modification Site | Proposed R-Group | Rationale & Causality | Precedent / Related Study |

| Pyrazole C3 | -CH₃, -cyclopropyl | Probes for small, hydrophobic pockets often found near the "gatekeeper" residue. | Cyclopropyl groups can confer metabolic stability and favorable lipophilicity.[6] |

| Pyrazole C5 | -Cl, -Br | Halogen bonding is an increasingly utilized strategy to interact with backbone carbonyls or other electron-rich residues. | Halogenation is a common strategy in kinase inhibitor design. |

Modifications of the 4-Amine Group

This group is hypothesized to be essential for the primary binding interaction. Modifications here should be approached with caution as they are likely to dramatically alter or abolish activity unless a new binding mode is sought.

| Modification | Rationale & Causality | Precedent / Related Study |

| Mono-N-methylation | A conservative change to assess steric tolerance at the hinge. May improve membrane permeability but often weakens the crucial H-bond donation. | N-alkylation of hinge-binders is a common but risky modification. |

| Acylation / Sulfonylation | Blocks the H-bond donating capacity and adds a new vector. This would be a move towards a different inhibitor class, potentially targeting an allosteric site. | N/A |

| Conversion to Urea | A significant modification that transforms the pharmacophore. Pyrazol-4-yl ureas are a known class of potent Aurora kinase inhibitors, indicating this could be a fruitful pivot. | The clinical candidate AT9283 is a pyrazol-4-yl urea.[6] |

Experimental Protocols & Methodologies

To ensure a self-validating and reproducible research program, the following detailed protocols are provided.

Synthesis Workflow

The synthesis of the target scaffold and its analogs is a multi-step process that requires careful execution and validation at each stage.

Caption: General synthetic workflow for the core scaffold.

Protocol 4.1.1: Synthesis of 1-(pyridin-4-ylmethyl)-4-nitro-1H-pyrazole (Intermediate 1)

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.1 eq) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by LC-MS for the disappearance of starting material.

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

-

Validation: Confirm structure and purity via ¹H NMR and LC-MS.

Protocol 4.1.2: Synthesis of this compound (Final Product)

-

Dissolve Intermediate 1 (1.0 eq) in methanol (MeOH, ~0.2 M).

-

Carefully add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

-

Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

-

Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-4 hours. Monitor reaction progress by LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.

-

Concentrate the filtrate under reduced pressure to yield the final product. The product is often of sufficient purity for subsequent biological testing.

-

Validation: Confirm structure and purity via ¹H NMR and LC-MS. A representative synthetic procedure for a related aminopyrazole can be found in the literature.[9]

Biological Evaluation: Kinase Inhibition Assay

A robust and scalable assay is required to screen compounds and determine potency (IC₅₀). The ADP-Glo™ Kinase Assay is a common, luminescence-based method that measures the amount of ADP produced during a kinase reaction.

Protocol 4.2.1: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of kinase/substrate solution in kinase reaction buffer.

-

Add 25 nL of the compound serial dilution (or DMSO for positive/negative controls).

-

Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase being tested.

-

Incubate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis:

-

Normalize the data using the positive (no inhibition, 0% effect) and negative (no kinase, 100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for a kinase inhibitor discovery program. Its structure contains the key pharmacophoric elements common to many successful kinase inhibitors. This guide provides a comprehensive, experience-driven framework for its systematic evaluation. By hypothesizing a hinge-binding mechanism of action, we have outlined a logical progression of chemical modifications to the pyridine, linker, and pyrazole moieties designed to probe the kinase ATP-binding site and build a robust structure-activity relationship.

The provided synthetic and biological protocols offer a validated, practical starting point for researchers. The key to success will be the iterative application of this cycle: design analogs based on the proposed SAR strategy, synthesize them, evaluate their biological activity, and use the resulting data to inform the next round of design. This disciplined, hypothesis-driven approach will be the most efficient path to unlocking the therapeutic potential of this versatile chemical scaffold.

References

-

Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]

-

Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

- Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

-

Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. [Link]

-

N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. [Link]

-

Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

- (3-amino-1H-pyrazol-4-yl) (aryl)methanones.

-

1-(Pyrimidin-4-yl)pyrazol-5(4 H )-one derivatives: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. ResearchGate. [Link]

- Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives and uses thereof.

-

Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF. European Patent Office. [Link]

-

Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. [Link]

-

Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents. PubMed. [Link]

-

Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PubMed Central. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new 4-aminoquinolines and quinoline-acridine hybrids as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

This guide provides a comprehensive exploration of the potential therapeutic applications of the novel heterocyclic compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. Drawing upon the extensive pharmacological activities of its core pyrazole and pyridine moieties, we will delve into plausible molecular targets, propose robust experimental validation workflows, and offer insights into its potential role in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic landscape of this promising molecule.

Introduction: Unveiling a Scaffold of Therapeutic Promise

The compound this compound is a unique molecular architecture that combines two key pharmacophores: the pyrazole ring and the pyridine ring. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, found in a plethora of FDA-approved drugs with diverse therapeutic actions.[1][2][3] These include anti-inflammatory agents like celecoxib, anticancer drugs, and treatments for neurological disorders.[1][4] The pyridine ring, a six-membered aromatic heterocycle, is also a privileged scaffold in drug design, known to enhance water solubility and participate in crucial hydrogen bonding interactions with biological targets.[5]

The strategic fusion of these two moieties in this compound suggests a high potential for multifaceted pharmacological activity. This guide will systematically dissect this potential, proposing specific therapeutic targets and the experimental pathways to their validation.

Potential Therapeutic Targets: A Multi-pronged Approach

Based on the established bioactivities of pyrazole and pyridine derivatives, we can hypothesize several key therapeutic areas and molecular targets for this compound.

Oncology: Targeting Aberrant Cell Signaling

The pyrazole scaffold is a well-established framework for the development of kinase inhibitors, a cornerstone of modern cancer therapy.[6][7]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrazole and pyridine derivatives have been identified as potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis.[6] The pyridinyl moiety can often occupy the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

-

Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs): Novel 1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against FLT3, a critical target in Acute Myeloid Leukemia (AML), as well as CDKs that regulate the cell cycle.[7]

-

REarranged during Transfection (RET) Kinase: Structure-based design has led to the discovery of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new RET kinase inhibitors, capable of overcoming resistance mutations.[8]

-

Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction: Small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint are a burgeoning area of cancer immunotherapy. 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent inhibitors of this interaction, suggesting that the pyridinyl-pyrazole scaffold is amenable to targeting this crucial pathway.[9]

Inflammation and Pain: A Classic Pyrazole Indication

The historical success of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) points to a high probability of anti-inflammatory and analgesic properties for novel derivatives.

-

Cyclooxygenase (COX) Inhibition: Many pyrazole compounds exert their anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes, which are central to the prostaglandin synthesis pathway.[4][10]

Neurodegenerative Disorders: A New Frontier

Recent studies have highlighted the potential of pyrazoline-containing compounds in the treatment of neurodegenerative diseases.

-

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Pyrazoline derivatives have shown promising AChE inhibitory activity.[11]

Proposed Experimental Workflows for Target Validation

To empirically determine the therapeutic targets of this compound, a systematic and multi-tiered experimental approach is essential.

Initial Broad-Spectrum Screening

A logical first step is to screen the compound against a broad panel of kinases and other common drug targets to identify initial hits. This provides an unbiased overview of its potential biological activities.

Caption: Initial broad-spectrum screening workflow.

In-depth Kinase Inhibition Profiling

Should the initial screening reveal kinase inhibition activity, a more focused investigation is warranted.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the EGFR enzyme and peptide substrate to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for in vitro kinase IC50 determination.

Cellular Assays for Functional Activity

Demonstrating activity in a cellular context is a critical next step.

-

Cell Lines: Select cancer cell lines known to be dependent on the target kinase (e.g., A549 for EGFR).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

-

Measure luminescence or absorbance.

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Target Engagement and Mechanism of Action Studies

To confirm that the compound directly interacts with its intended target in a cellular environment, target engagement assays are crucial.

-

Western Blot Analysis: Treat cells with the compound and analyze the phosphorylation status of the target kinase and its downstream signaling proteins. A reduction in phosphorylation would indicate target engagement.

Caption: Potential inhibition of EGFR/VEGFR-2 signaling pathways.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the this compound scaffold provide clues to its potential interactions with biological targets:

-

Pyridin-4-ylmethyl group: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of many kinases. The methylene linker provides rotational flexibility, allowing the pyridinyl group to adopt an optimal orientation in a binding pocket.

-

1H-pyrazol-4-amine group: The amino group at the 4-position can act as a hydrogen bond donor. The pyrazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues in a binding site.[1]

Quantitative Data from Related Compounds

To provide context for the potential potency of this compound, the following table summarizes the reported activities of structurally related pyrazole derivatives from the literature.

| Compound Class | Target(s) | Reported IC50/Activity | Reference |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives | BTK | IC50 values in the nanomolar range | [12] |

| 4-Thiophenyl-pyrazole derivatives | EGFR/VEGFR-2 | Dual inhibitors with IC50 values of 0.141 µM (EGFR) and 0.195 µM (VEGFR-2) for the lead compound | [6] |

| 1H-Pyrazole-3-carboxamide derivatives | FLT3 | IC50 of 0.089 nM for the lead compound | [7] |

| 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives | PD-1/PD-L1 Interaction | IC50 of 9.6 nM for the lead compound | [9] |

| Pyrazoline derivatives | Acetylcholinesterase (AChE) | IC50 of 6.5 µM for a lead compound | [11] |

Conclusion and Future Directions

The molecule this compound represents a promising starting point for a drug discovery campaign. Its structural motifs are prevalent in a wide range of successful therapeutic agents. The most promising therapeutic avenues appear to be in oncology, specifically as a kinase inhibitor or an immunomodulatory agent, and potentially in the treatment of inflammatory disorders.

The immediate next steps should involve the synthesis of the compound and the initiation of the proposed experimental workflows. A broad-spectrum screen, followed by focused in vitro and cellular assays, will elucidate its primary biological activities and pave the way for lead optimization and further preclinical development. The insights provided in this guide offer a robust framework for unlocking the full therapeutic potential of this intriguing molecule.

References

- Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)

- Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives. (n.d.).

- Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs. (2021). Frontiers in Chemistry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.

- Overview on Biological Activities of Pyrazole Deriv

- Current status of pyrazole and its biological activities. (2016). Journal of Advanced Pharmaceutical Technology & Research.

- 1-(PYRIMIDIN-4-YL)PYRAZOL-5(4H)-ONE DERIVATIVES: I. Synthesis of 3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol and specificity of its Knoevenagel reaction. (2003). Russian Journal of General Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Chemical Neuroscience.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Advances.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry.

- 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry.

- synthesis of pyrazoles. (2019). YouTube.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Synthesis and Antimicrobial Activity of New Pyrazole Derivatives. (2022). International Journal for Research in Applied Science & Engineering Technology.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Abstract

The journey of a potential therapeutic agent from laboratory synthesis to clinical application is fundamentally governed by its physicochemical properties. These characteristics dictate a molecule's absorption, distribution, metabolism, and excretion (ADME), thereby influencing its efficacy, safety, and formulation.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of the novel heterocyclic compound, 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document integrates data from the closely related isomer, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, alongside established predictive models and standard analytical protocols. We present a detailed analysis of the compound's molecular structure, ionization behavior (pKa), lipophilicity (LogP), and aqueous solubility. Furthermore, we provide robust, field-proven experimental protocols for the empirical determination of these critical parameters, empowering research teams to generate high-quality data for lead optimization and candidate selection.

Molecular Profile and Structural Attributes

This compound is a heteroaromatic compound featuring a pyrazole ring substituted at the N1 position with a pyridin-4-ylmethyl group and at the C4 position with an amine group. This unique arrangement of nitrogen-containing rings and a primary amine confers specific properties that are crucial for its biological interactions and pharmaceutical development.

The structural features—a basic pyridine ring, a weakly basic pyrazole ring, and a primary amine—suggest multiple sites for protonation, making the molecule's overall charge and properties highly dependent on pH.

While specific experimental data for this compound is not widely published, data for the isomeric 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS RN: 3524-31-0) provides a valuable reference point.[2][3][4][5] It is critical for researchers to empirically verify the properties for the 4-amine isomer as the position of the amine group can significantly influence electronic distribution and physicochemical characteristics.

Table 1: Core Physicochemical Properties

| Property | Value (for 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine) | Data Type | Source(s) |

|---|---|---|---|

| IUPAC Name | 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine | - | [2] |

| CAS Number | 3524-31-0 | Experimental | [2][3][4] |

| Molecular Formula | C₉H₁₀N₄ | - | [2][3] |

| Molecular Weight | 174.20 g/mol | Calculated | [2][3][5] |

| pKa | 5.38 ± 0.10 | Predicted | [2][3] |

| Aqueous Solubility | 25.4 µg/mL | Predicted | [2] |

| Boiling Point | 411.8 ± 30.0 °C | Predicted | [3] |

| Density | 1.26 ± 0.1 g/cm³ | Predicted |[3] |

Note: These values are for the 5-amine isomer and should be used as estimations for the 4-amine isomer pending experimental verification.

Ionization and Lipophilicity: The Pillars of Bioavailability

The interplay between a molecule's ionization state (governed by pKa) and its lipophilicity (measured as LogP or LogD) is a cornerstone of medicinal chemistry.[6][7] This balance dictates how a compound behaves in the diverse pH environments of the human body and its ability to cross lipid-based cell membranes.[8][9]

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms.[10] For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid. The predicted pKa of 5.38 for the 5-amine isomer suggests that the molecule will be predominantly ionized (protonated) in the acidic environment of the stomach (pH 1-3) and largely in its neutral, un-ionized form at physiological pH (≈7.4).[2][3]

This transition is critical:

-

High Ionization (Low pH): Enhances aqueous solubility, which is favorable for dissolution in the stomach.

-

Low Ionization (Physiological pH): Increases lipophilicity, which is essential for absorption across the intestinal wall and other biological membranes.[6][8]

The presence of multiple basic nitrogens (pyridine, pyrazole, and the exocyclic amine) means the molecule likely has multiple pKa values. The predicted value likely represents the most basic site, which is anticipated to be the pyridine nitrogen. Experimental determination is crucial to fully characterize the ionization profile.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[11]

-

LogP (Partition Coefficient): Measures the lipophilicity of the neutral, un-ionized form of the molecule. It is a constant for the compound.[12]

-

LogD (Distribution Coefficient): Measures the lipophilicity of a compound at a specific pH, accounting for all ionic species. For ionizable compounds, LogD is the more physiologically relevant parameter.[13]

For a basic molecule, the LogD will be significantly lower than the LogP at pH values below its pKa, due to the higher concentration of the more water-soluble ionized form. An optimal lipophilicity (often considered in the LogP range of 1-5 for oral drugs) is required to balance membrane permeability with aqueous solubility and to avoid issues like high plasma protein binding or sequestration in fatty tissues.[11][14]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's potential for both oral and parenteral administration.[15] Poor solubility is a primary hurdle in drug development, often leading to low and variable bioavailability.[15] The predicted solubility for the 5-amine isomer is 25.4 µg/mL, which is considered low.[2] This suggests that the 4-amine isomer may also face solubility challenges, potentially requiring formulation strategies such as salt formation or the use of solubility-enhancing excipients to achieve therapeutic concentrations.

The relationship between pH and solubility for an ionizable compound is visually represented in the diagram below.

Caption: Relationship between pH, pKa, and molecular properties.

Experimental Protocols for Physicochemical Profiling

To provide actionable data for drug development, direct measurement of physicochemical properties is essential. The following are standard, robust protocols for determining pKa and aqueous solubility.

Protocol: pKa Determination by Potentiometric Titration

This method is a high-precision technique for determining pKa values by monitoring pH changes during the titration of the compound with a strong acid or base.[16][17][18]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

-

Sample Preparation: Prepare a ~1 mM solution of this compound in water or a suitable co-solvent if solubility is low.[18] To maintain a consistent environment, ensure a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

-

Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[16] Immerse the calibrated pH electrode into the solution.

-

Acidic Titration: As this compound is basic, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).[18] Add the titrant in small, precise increments.

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[16]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region or the point of maximum buffer capacity on the first derivative plot.[10][16] Performing the titration in triplicate is required to ensure reproducibility.

Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which measures the saturation concentration of a compound in a solvent at equilibrium.[19][20]

Caption: Workflow for the Shake-Flask Solubility Assay.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4).[19] The key is to ensure that undissolved solid remains, confirming that saturation has been reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). The system must be agitated for a sufficient duration (typically 24 hours) to ensure that a true thermodynamic equilibrium is established between the solid and dissolved states.[19][20]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed or by filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).[20][21]

-

Quantification: Carefully collect an aliquot of the clear supernatant. The concentration of the compound in the supernatant is then determined using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the response against a calibration curve prepared from a stock solution of the compound (e.g., in DMSO).[15][21]

Conclusion

The physicochemical profile of this compound, characterized by its basicity and predicted low aqueous solubility, presents both opportunities and challenges for drug development. Its pH-dependent properties are typical of many nitrogen-containing oral drug candidates and are crucial for navigating the varied environments of the gastrointestinal tract. The predicted low solubility underscores the necessity for early-stage formulation and developability assessment. The experimental protocols detailed in this guide provide a robust framework for obtaining the precise, high-quality data required to make informed decisions, mitigate risks, and ultimately unlock the therapeutic potential of this and other promising N-heterocyclic compounds.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

Symeres. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from Symeres website. [Link]

-

Drug Hunter Team. (2022, July 17). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from Drug Hunter website. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from Sai Life Sciences website. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]

-

Al-Bayati, Z. N. F., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1014-1033. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from protocols.io. [Link]

-

Zavrśnik, D., & Špirtović-Halilović, S. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical and Pharmaceutical Research, 2(1). [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC website. [Link]

-

Al-Bayati, Z. N. F., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1014-1033. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 292-303. [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from Michael Green's website. [Link]

-

Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from Pion Inc. website. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

-

Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from ACD/Labs website. [Link]

-

Elmas, O. F., & Cicek, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 701-709. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3524-31-0 CAS MSDS (1-(PYRIDIN-4-YLMETHYL)-1H-PYRAZOL-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3524-31-0|1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 5. labsolu.ca [labsolu.ca]

- 6. drughunter.com [drughunter.com]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 12. Introduction to log P and log D in drug development [pion-inc.com]

- 13. acdlabs.com [acdlabs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. evotec.com [evotec.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

- 20. enamine.net [enamine.net]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine. As a novel chemical entity, a systematic and robust in vitro characterization is paramount to elucidating its mechanism of action, identifying its molecular targets, and establishing a foundation for potential therapeutic applications. The pyrazole and pyridine moieties are prevalent in a multitude of biologically active compounds, suggesting a rich pharmacological landscape for the title compound.[1][2][3] This document outlines a strategic, multi-tiered approach to its in vitro profiling, grounded in established scientific principles and methodologies.

Introduction: The Therapeutic Potential of the Pyrazole-Pyridine Scaffold

The pyrazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Similarly, the pyridine ring is a key pharmacophore present in numerous approved drugs. The combination of these two heterocyclic systems in this compound suggests the potential for interaction with a variety of biological targets. Structurally related compounds have been identified as inhibitors of kinases, modulators of immune checkpoints, and antagonists of various receptors.[5][6][7][8][9][10] Therefore, a comprehensive in vitro pharmacological investigation is warranted to unlock the therapeutic potential of this molecule.

Part 1: Initial Target Identification and Profiling

A logical first step in characterizing a novel compound is to perform broad-based screening to identify potential target classes. This is followed by more focused assays to confirm and quantify the interactions.

Kinase Panel Screening

Given that numerous pyrazole and pyridine derivatives have demonstrated potent kinase inhibitory activity, a broad-panel kinase screen is a critical initial step.[6][9][10][11][12]

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Concentration: Perform an initial screen at a concentration of 1 µM against a panel of at least 100 different human kinases.

-

Assay Principle: Utilize a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™) to measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

-

Hit Identification: Identify "hits" as kinases that are inhibited by more than 50% at the 1 µM screening concentration.

GPCR Panel Screening

While kinase inhibition is a strong possibility, the nitrogen-containing heterocyclic structure could also interact with G-protein coupled receptors (GPCRs). A broad GPCR binding assay panel is a prudent secondary screen.

Experimental Protocol: GPCR Binding Assay Panel

-

Compound Preparation: Utilize the 10 mM DMSO stock solution.

-

Assay Concentration: Screen at a concentration of 10 µM against a panel of common GPCRs.

-

Assay Principle: Employ radioligand binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor.

-

Data Analysis: Measure the displacement of the radioligand and calculate the percent inhibition of binding.

-

Hit Identification: Consider GPCRs with >50% inhibition as potential targets for further investigation.

Part 2: In-Depth Characterization of Primary Targets

Following the identification of initial "hits" from broad panel screening, the next phase involves detailed quantitative analysis to determine the potency and selectivity of the compound.

Determination of IC₅₀ Values for Kinase Hits

For any kinases identified in the initial screen, a dose-response study is necessary to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: Kinase IC₅₀ Determination

-

Compound Dilution: Prepare a series of dilutions of this compound, typically from 10 µM down to 0.1 nM.

-

Kinase Assay: Perform the kinase activity assay for each identified "hit" kinase with the range of compound concentrations.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data

| Kinase Target | IC₅₀ (nM) |

| FLT3 | 15 |

| CDK4 | 85 |

| IRAK4 | 250 |

| RET | >1000 |

Cellular Target Engagement Assays

To confirm that the compound interacts with its putative target in a cellular context, a target engagement assay is essential. The NanoBRET™ assay is a suitable method for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

-

Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Probe Addition: Add a fluorescent energy transfer probe that binds to the kinase.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. Competitive binding of the test compound to the kinase will disrupt the BRET signal.

-

Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.

Part 3: Functional Cellular Assays